Cas no 1909287-02-0 (rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis)

rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanemethanamine, 2-methoxy-, (1R,2R)-
- rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis
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- MDL: MFCD29764293
- Inchi: 1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1
- InChI Key: WVPRQUYUVMSVTI-HTQZYQBOSA-N
- SMILES: [C@H]1(CN)CCCC[C@H]1OC
rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263887-2.5g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine |
1909287-02-0 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
Enamine | EN300-263887-10g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine, cis |
1909287-02-0 | 10g |
$3929.0 | 2023-09-14 | ||
Enamine | EN300-263887-0.05g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine |
1909287-02-0 | 95% | 0.05g |
$212.0 | 2024-06-18 | |
Enamine | EN300-263887-0.25g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine |
1909287-02-0 | 95% | 0.25g |
$452.0 | 2024-06-18 | |
Enamine | EN300-263887-10.0g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine |
1909287-02-0 | 95% | 10.0g |
$3929.0 | 2024-06-18 | |
Enamine | EN300-263887-1g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine, cis |
1909287-02-0 | 1g |
$914.0 | 2023-09-14 | ||
Enamine | EN300-263887-5.0g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine |
1909287-02-0 | 95% | 5.0g |
$2650.0 | 2024-06-18 | |
Enamine | EN300-263887-0.1g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine |
1909287-02-0 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
Enamine | EN300-263887-0.5g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine |
1909287-02-0 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
Enamine | EN300-263887-1.0g |
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine |
1909287-02-0 | 95% | 1.0g |
$914.0 | 2024-06-18 |
rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis
Recent Advances in the Study of rac-(1R,2R)-2-Methoxycyclohexylmethanamine, cis (CAS: 1909287-02-0)
The compound rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis (CAS: 1909287-02-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral amine derivative has been investigated for its unique structural properties and biological activities, particularly in the context of central nervous system (CNS) disorders and pain management. Recent studies have focused on its synthesis, stereochemical analysis, and pharmacological profiling, shedding light on its mechanism of action and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the asymmetric synthesis of rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis and its enantiomers, highlighting the importance of stereochemistry in its biological activity. The researchers developed a novel catalytic method for the efficient production of the compound with high enantiomeric purity. Their findings demonstrated that the cis configuration of the methoxy and amine groups plays a crucial role in binding to specific neurotransmitter receptors, particularly those involved in pain modulation pathways.
In another significant development, a research team at a leading pharmaceutical company reported the use of rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis as a key intermediate in the synthesis of novel analgesic compounds. Their work, published in Bioorganic & Medicinal Chemistry Letters, showed that derivatives of this compound exhibited potent activity in animal models of neuropathic pain, with improved selectivity and reduced side effects compared to existing treatments. The study also provided insights into the structure-activity relationship (SAR) of this chemical scaffold.
Recent pharmacological investigations have revealed that rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis acts as a modulator of sigma receptors, which are implicated in various neurological and psychiatric disorders. A 2024 study in ACS Chemical Neuroscience demonstrated that this compound shows preferential binding to σ1 receptors, with potential applications in the treatment of depression and cognitive impairment. The researchers utilized advanced molecular modeling techniques to elucidate the binding mode of the compound within the receptor's active site.
The metabolic stability and pharmacokinetic properties of rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis have also been the subject of recent research. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) study published in Drug Metabolism and Disposition reported favorable pharmacokinetic profiles for this compound and its derivatives, suggesting good oral bioavailability and blood-brain barrier penetration. These findings support its potential as a lead compound for CNS-targeted therapeutics.
Looking forward, current research efforts are focusing on the development of more potent and selective analogs of rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis, as well as its application in combination therapies. Several patent applications filed in 2024 indicate growing commercial interest in this chemical entity, particularly for pain management and neurological disorders. As research continues, this compound is expected to play an increasingly important role in the development of novel therapeutic agents.
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